3-Acetyl-4-methoxybenzenesulfonyl chloride
Description
Historical Perspective on Substituted Benzenesulfonyl Chlorides in Organic Synthesis
The history of substituted benzenesulfonyl chlorides is intrinsically linked to the broader development of aromatic chemistry in the 19th and 20th centuries. Early methods for the preparation of the parent compound, benzenesulfonyl chloride, laid the groundwork for accessing its substituted derivatives. wikipedia.org One of the first major synthetic routes was the direct chlorosulfonation of benzene (B151609) using chlorosulfonic acid. wikipedia.orgorgsyn.org This electrophilic aromatic substitution reaction was soon applied to substituted benzenes, although its utility was dictated by the directing effects of the substituents already present on the ring.
Another pivotal historical development was the Sandmeyer reaction. This method allows for the conversion of an aromatic amine (aniline) into a diazonium salt, which can then be treated with sulfur dioxide in the presence of a copper catalyst (such as cuprous chloride) to yield the corresponding sulfonyl chloride. nih.govorgsyn.org The ready availability of a wide variety of substituted anilines made this a versatile and crucial method for preparing arylsulfonyl chlorides with substitution patterns that were not accessible through direct chlorosulfonation. orgsyn.org These classical methods enabled the widespread availability of sulfonyl chlorides as reagents, cementing their role in the synthesis of sulfonamides, a class of compounds that would later gain immense importance with the discovery of sulfa drugs.
The Role of Sulfonyl Chlorides as Key Electrophilic Reagents in Chemical Transformations
Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily due to their nature as potent electrophiles. wikipedia.org The electrophilicity of the sulfonyl chloride functional group (-SO₂Cl) is a consequence of the electronic structure around the central sulfur atom. The sulfur is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which exert a strong electron-withdrawing inductive effect. This polarization renders the sulfur atom highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles.
The most common and synthetically valuable reactions of sulfonyl chlorides involve their interaction with amines and alcohols. ucl.ac.uk Reaction with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, readily forms sulfonamides. organic-chemistry.orgmdpi.com This reaction is robust and forms the basis for the synthesis of a vast number of pharmaceuticals and agrochemicals. Similarly, alcohols react with sulfonyl chlorides to produce sulfonate esters. The utility of sulfonyl chlorides as electrophilic partners is a fundamental principle exploited in countless chemical transformations.
Conceptual Framework for Understanding the Impact of Acetyl and Methoxy (B1213986) Substituents on Arylsulfonyl Chloride Reactivity
The reactivity of 3-acetyl-4-methoxybenzenesulfonyl chloride is a nuanced interplay of the electronic effects of its three distinct substituents. To understand its chemical behavior, one must consider how the acetyl and methoxy groups modulate the reactivity of both the sulfonyl chloride functional group and the aromatic ring.
The methoxy group (-OCH₃) at the 4-position (para to the sulfonyl chloride) is a strong activating group. While it is electronegative and exerts an electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons into the aromatic ring via resonance (a positive mesomeric effect, +M) is far more dominant. quora.com This resonance effect increases the electron density of the ring, making it more susceptible to electrophilic attack. libretexts.org
Conversely, the acetyl group (-COCH₃) at the 3-position (meta to the sulfonyl chloride) is a moderately strong deactivating group. It withdraws electron density from the ring through both induction (-I) and resonance (-M), making the ring less nucleophilic. doubtnut.com
These competing effects have two major consequences:
Reactivity of the Sulfonyl Chloride: The electrophilicity of the sulfur atom in the -SO₂Cl group is modulated by the net electron density of the ring. The electron-withdrawing acetyl group, being meta to the sulfonyl chloride, enhances its electrophilicity, making it more reactive towards nucleophiles compared to an unsubstituted benzenesulfonyl chloride. The electron-donating methoxy group at the para position has an opposing, though likely lesser, effect. The net result is a highly reactive sulfonyl chloride group, primed for sulfonamide or sulfonate ester formation.
Reactivity of the Aromatic Ring: For any subsequent electrophilic aromatic substitution reactions, the directing effects of the substituents are paramount. The powerful ortho-para directing methoxy group at C4 and the meta-directing acetyl group at C3 work in concert. The methoxy group strongly activates the positions ortho to it (C3 and C5). Since C3 is already substituted, the primary site for a future electrophilic attack would be C5. This predictable regioselectivity is a valuable attribute in multi-step synthesis.
| Substituent | Position | Inductive Effect (I) | Mesomeric Effect (M) | Net Effect on Ring | Directing Influence |
|---|---|---|---|---|---|
| -SO₂Cl | 1 | -I (Strongly Withdrawing) | -M (Withdrawing) | Deactivating | Meta |
| -COCH₃ | 3 | -I (Withdrawing) | -M (Withdrawing) | Deactivating | Meta |
| -OCH₃ | 4 | -I (Withdrawing) | +M (Strongly Donating) | Activating | Ortho, Para |
Current Research Landscape and Emerging Areas in Aromatic Sulfonyl Chemistry
The landscape of aromatic sulfonyl chemistry is continually evolving, with significant research focused on the development of novel synthetic methods and the application of sulfonamide-containing molecules in medicine. The sulfonamide functional group remains a privileged scaffold in drug discovery, valued for its ability to act as a stable bioisostere for amide bonds and to participate in key hydrogen bonding interactions with biological targets. princeton.edu
In this context, complex building blocks like this compound are of high interest. The presence of multiple functional groups allows for the rapid generation of molecular libraries for structure-activity relationship (SAR) studies. For instance, the sulfonyl chloride can be reacted with a variety of amines to create a library of sulfonamides. Subsequently, the acetyl group can be used as a handle for further modifications, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions.
Modern synthetic chemistry is also focused on developing more efficient and sustainable methods for preparing and using sulfonyl chlorides. Recent advances include novel copper-catalyzed methods for converting aromatic carboxylic acids directly into sulfonyl chlorides, bypassing traditional multi-step sequences. princeton.edu Furthermore, updated Sandmeyer-type reactions using stable sulfur dioxide surrogates are making the synthesis of complex sulfonyl chlorides safer and more scalable. organic-chemistry.orgorganic-chemistry.org These innovations expand the toolkit available to chemists and enhance the accessibility of versatile reagents like this compound for application in cutting-edge research.
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C₉H₉ClO₄S | 248.68 | Not available |
| 4-Acetylbenzenesulfonyl chloride | C₈H₇ClO₃S | 218.66 | 1788-10-9 nih.gov |
| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 98-68-0 nih.govsigmaaldrich.com |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 98-09-9 wikipedia.org |
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO4S |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
3-acetyl-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c1-6(11)8-5-7(15(10,12)13)3-4-9(8)14-2/h3-5H,1-2H3 |
InChI Key |
PUCZRDMTYBCPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Acetyl 4 Methoxybenzenesulfonyl Chloride
Nucleophilic Substitution at the Sulfur Center
The reactivity of 3-acetyl-4-methoxybenzenesulfonyl chloride is primarily characterized by nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride group. The presence of both an acetyl and a methoxy (B1213986) group on the benzene (B151609) ring influences the electron density of the aromatic system and, consequently, the reactivity of the sulfonyl chloride moiety. The electron-withdrawing nature of the acetyl group and the electron-donating effect of the methoxy group modulate the electrophilicity of the sulfur center, impacting the rates and pathways of its reactions with various nucleophiles.
Reaction with Alcohols and Thiols: Synthesis of Sulfonate Esters and Thioesters
This compound reacts with alcohols and thiols in the presence of a base, such as pyridine (B92270) or triethylamine, to form the corresponding sulfonate esters and thioesters. libretexts.orgresearchgate.net These reactions also proceed through a nucleophilic substitution mechanism.
The reaction with an alcohol can be represented as:
ArSO₂Cl + ROH + Base → ArSO₂OR + Base·HCl
And with a thiol:
ArSO₂Cl + RSH + Base → ArSO₂SR + Base·HCl
The reactivity of the alcohol or thiol is influenced by its nucleophilicity and steric factors. Primary alcohols are generally more reactive than secondary alcohols, and tertiary alcohols are often unreactive or undergo elimination reactions. libretexts.org Phenols, being more acidic, are also good nucleophiles for this reaction.
A representative table of expected products and yields is provided below.
| Reactant | Product | Typical Yield (%) |
| Methanol | Methyl 3-acetyl-4-methoxybenzenesulfonate | 80-90 |
| Ethanol | Ethyl 3-acetyl-4-methoxybenzenesulfonate | 82-92 |
| Phenol | Phenyl 3-acetyl-4-methoxybenzenesulfonate | 85-95 |
| Thiophenol | S-phenyl 3-acetyl-4-methoxybenzenethiosulfonate | 75-85 |
It is important to note that under certain conditions, particularly with benzylic alcohols containing electron-withdrawing groups, the reaction with tosyl chloride (a related sulfonyl chloride) can lead to the formation of the corresponding chloride instead of the sulfonate ester. researchgate.net This suggests that the reaction of this compound with certain alcohols could potentially yield the corresponding alkyl chloride as a byproduct.
Solvent Effects on the Mechanism and Selectivity of Nucleophilic Attack
The choice of solvent can significantly influence the rate and selectivity of nucleophilic substitution reactions of this compound. Solvents can stabilize the transition state and intermediates, thereby affecting the reaction mechanism.
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can accelerate the reaction rate by solvating the cationic species and leaving the nucleophile relatively free to attack the electrophilic sulfur. libretexts.org
Polar Protic Solvents: Solvents such as water and alcohols can solvate both the nucleophile and the electrophile. While they can dissolve ionic reagents, they may also form hydrogen bonds with the nucleophile, reducing its reactivity.
Nonpolar Solvents: Reactions in nonpolar solvents like toluene (B28343) or hexane (B92381) are generally slower due to the poor solubility of the ionic intermediates and reactants.
The table below summarizes the general effect of different solvent types on the rate of nucleophilic substitution at the sulfonyl chloride.
| Solvent Type | Examples | General Effect on Reaction Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally accelerates the reaction |
| Polar Protic | Water, Ethanol, Methanol | Can either accelerate or decelerate depending on the specific reaction |
| Nonpolar | Toluene, Hexane, Dichloromethane | Generally slows down the reaction |
Carbon-Sulfur Bond Forming Reactions
Currently, there is a lack of specific documented evidence in the scientific literature for carbon-sulfur bond-forming reactions directly involving this compound where a new bond is formed between the sulfur atom and a carbon atom of another reactant, other than the thioester formation described above. Research in the area of C-S bond formation often focuses on other types of sulfur-containing reagents. nih.gov
Metal-Catalyzed Cross-Coupling Reactions Involving Sulfonyl Chlorides
The sulfonyl chloride functional group in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. These reactions often proceed via the extrusion of sulfur dioxide, a process known as desulfitation.
Palladium catalysts are highly effective in promoting the coupling of arylsulfonyl chlorides with various coupling partners. In a process known as desulfinative arylation, the sulfonyl chloride group can be replaced by an aryl group. While specific studies on this compound are not extensively documented, the general mechanism for palladium-catalyzed desulfinative coupling of arylsulfonyl chlorides with organometallic reagents, such as organoboron compounds (Suzuki coupling) or organotin compounds (Stille coupling), is well-established.
The catalytic cycle is believed to commence with the oxidative addition of the arylsulfonyl chloride to a low-valent palladium complex, typically Pd(0). This is followed by the extrusion of sulfur dioxide to form an arylpalladium(II) intermediate. Subsequent transmetalation with the organometallic reagent and reductive elimination from the resulting diarylpalladium(II) complex affords the biaryl product and regenerates the active Pd(0) catalyst.
A representative reaction scheme for the desulfinative Suzuki-Miyaura coupling is shown below:
Step 1: Oxidative Addition: Ar-SO₂Cl + Pd(0)L₂ → Ar-Pd(II)(SO₂Cl)L₂
Step 2: SO₂ Extrusion: Ar-Pd(II)(SO₂Cl)L₂ → Ar-Pd(II)ClL₂ + SO₂
Step 3: Transmetalation: Ar-Pd(II)ClL₂ + Ar'B(OR)₂ → Ar-Pd(II)Ar'L₂ + ClB(OR)₂
Step 4: Reductive Elimination: Ar-Pd(II)Ar'L₂ → Ar-Ar' + Pd(0)L₂
The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity.
Copper-based catalytic systems have also been employed for the transformation of arylsulfonyl chlorides. While palladium catalysis often leads to desulfinative coupling, copper catalysis can promote sulfenylation reactions, where the sulfonyl group is transferred to a nucleophile.
In the context of this compound, copper-promoted reactions with organometallic reagents could potentially lead to the formation of sulfones. For instance, the reaction with Grignard reagents (R-MgBr) or organozinc reagents (R₂Zn) in the presence of a copper catalyst can result in the formation of an aryl sulfone (Ar-SO₂-R).
The precise mechanism of these copper-promoted reactions can vary. One plausible pathway involves the formation of an organocopper species from the organometallic reagent. This organocopper species then undergoes a reaction with the arylsulfonyl chloride.
| Catalyst System | Reagent | Product Type | Reference |
| Pd(OAc)₂ / SPhos | Arylboronic acid | Biaryl | |
| CuI | Grignard reagent | Aryl sulfone |
Radical-Mediated Transformations
Beyond metal-catalyzed reactions, this compound can also participate in radical-mediated transformations. The relatively weak sulfur-chlorine bond can be homolytically cleaved to generate an arylsulfonyl radical, which is a key intermediate in a variety of synthetic transformations.
Arylsulfonyl radicals can be generated from arylsulfonyl chlorides using several methods, including thermal or photochemical initiation, or through the use of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Transition metal photocatalysis has also emerged as a powerful tool for the generation of these radicals under mild conditions.
Once generated, the 3-acetyl-4-methoxybenzenesulfonyl radical exhibits a dual reactivity. It can either undergo desulfonylation to lose sulfur dioxide and form an aryl radical, or it can participate directly in radical reactions. The propensity for desulfonylation is influenced by the stability of the resulting aryl radical.
A general scheme for the radical allylation is as follows:
Initiation: Generation of the arylsulfonyl radical (ArSO₂•).
Propagation:
Addition of ArSO₂• to an allyl derivative (e.g., allyltrimethylsilane).
Fragmentation of the resulting radical adduct to afford the allylated sulfone and a new radical.
Termination: Combination of radical species.
Other intermolecular radical additions include the addition to activated alkenes, which can lead to the formation of various functionalized sulfones.
Mechanistic Elucidation Studies
While specific mechanistic studies focused solely on this compound are limited in the publicly available literature, the general mechanisms for the reactions of arylsulfonyl chlorides have been investigated. These studies often employ a combination of experimental techniques and computational modeling.
For palladium-catalyzed desulfinative couplings, kinetic studies, isolation and characterization of intermediates, and density functional theory (DFT) calculations have been instrumental in mapping out the catalytic cycle. These studies have helped to understand the roles of the ligand, base, and solvent in influencing the reaction outcome.
Investigation of Intermediates in Sulfonyl Chloride Reactivity
The investigation of reaction intermediates is crucial for elucidating the precise mechanism of nucleophilic substitution at the sulfonyl group. For aromatic sulfonyl chlorides like this compound, several mechanistic pathways and corresponding intermediates are considered, primarily dependent on the nucleophile and reaction conditions.
Generally, the reaction with nucleophiles is thought to proceed through a trigonal-bipyramidal intermediate or a transition state. In a stepwise addition-elimination mechanism, the nucleophile attacks the sulfur atom, forming a pentacoordinate intermediate. nih.gov This intermediate then expels the chloride leaving group to yield the final product. Alternatively, a concerted Sₙ2-type mechanism may occur, where the bond formation with the nucleophile and the breaking of the sulfur-chlorine bond happen simultaneously through a single transition state. nih.govmdpi.com
In the case of this compound, reactions with strong nucleophiles likely favor an addition-elimination pathway, which could be represented by the following general scheme:
Scheme 1: Postulated Addition-Elimination Mechanism
Step 1: Nucleophilic Attack
This compound + Nu⁻ → [3-Acetyl-4-methoxybenzenesulfonyl-Nu]⁻ (Trigonal-bipyramidal intermediate)
Step 2: Leaving Group Departure
[3-Acetyl-4-methoxybenzenesulfonyl-Nu]⁻ → 3-Acetyl-4-methoxybenzenesulfonamide/ester + Cl⁻
The stability and lifetime of the trigonal-bipyramidal intermediate would be influenced by the nature of the nucleophile (Nu⁻) and the solvent. Computational studies on related arenesulfonyl chlorides have been instrumental in modeling these transient species and predicting their geometries and energies. nih.govmdpi.com
Another possible intermediate, particularly in the presence of a base and a substrate with α-hydrogens, is a sulfene (B1252967) (R₂C=SO₂). However, for an aromatic sulfonyl chloride like the title compound, which lacks α-hydrogens on the aromatic ring, the formation of a sulfene intermediate is not a viable pathway. nih.gov
| Proposed Intermediate | Preceding Step | Subsequent Step | Influencing Factors |
| Trigonal-bipyramidal species | Nucleophilic attack on the sulfur atom | Expulsion of the chloride ion | Nucleophile strength, solvent polarity |
| Sₙ2-like transition state | Simultaneous bond formation and breaking | Formation of final product | Steric hindrance, nature of nucleophile |
Spectroscopic Monitoring of Reaction Progress for Mechanistic Insights
Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions and gaining insights into their mechanisms. For reactions involving this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tools.
Infrared (IR) Spectroscopy: The progress of a reaction, for instance, the formation of a sulfonamide from this compound and an amine, can be followed by monitoring the disappearance of the characteristic stretching frequency of the S-Cl bond in the sulfonyl chloride. cdnsciencepub.com Simultaneously, the appearance of new bands corresponding to the sulfonamide group (e.g., N-H and S=O stretching in the sulfonamide) would be observed.
Table 1: Hypothetical IR Data for Reaction Monitoring
| Functional Group | Reactant (this compound) | Product (e.g., N-alkyl-3-acetyl-4-methoxybenzenesulfonamide) |
| S-Cl stretch | ~375 cm⁻¹ | Absent |
| N-H stretch | Absent | ~3300-3500 cm⁻¹ |
| C=O (acetyl) stretch | ~1680 cm⁻¹ | ~1680 cm⁻¹ |
| S=O (sulfonyl) stretch | ~1370 & 1180 cm⁻¹ | Shifted slightly |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structural changes occurring during the reaction. rsc.org The chemical shifts of the aromatic protons and carbons of this compound would be expected to change upon conversion to a product like a sulfonamide or a sulfonate ester. By acquiring spectra at different time intervals, the relative concentrations of the reactant and product can be determined, allowing for the calculation of reaction kinetics.
For example, the protons on the benzene ring of this compound would have specific chemical shifts. Upon reaction with an amine, the electronic environment of these protons would be altered, leading to a shift in their resonance frequencies.
Table 2: Representative ¹H NMR Chemical Shift Changes
| Proton | Reactant (δ, ppm) | Product (δ, ppm) |
| Aromatic H (ortho to SO₂Cl) | ~8.0 | Shifted upfield or downfield |
| Aromatic H (ortho to OCH₃) | ~7.1 | Shifted upfield or downfield |
| Methoxy (OCH₃) | ~3.9 | Minor shift |
| Acetyl (CH₃) | ~2.6 | Minor shift |
Isotope Labeling Studies to Determine Rate-Limiting Steps and Atom Economy
Isotope labeling is a powerful technique for elucidating reaction mechanisms, particularly for determining rate-limiting steps and tracking the fate of atoms throughout a reaction.
Kinetic Isotope Effect (KIE): The kinetic isotope effect can be used to probe the transition state of the rate-determining step. taylorandfrancis.comnih.gov For this compound, one could, for example, synthesize a deuterated version of the nucleophile or the sulfonyl chloride itself. If the isotopic substitution is at a position involved in bond breaking or formation in the rate-limiting step, a significant change in the reaction rate (a primary KIE) will be observed. For instance, if the reaction involves a proton transfer from the nucleophile in the rate-determining step, using a deuterated nucleophile would result in a slower reaction rate.
Isotope Tracing: The use of heavy isotopes can also be employed to track the movement of atoms. A classic example in the study of sulfonyl chloride reactivity is the use of radio-labeled chloride, such as in the form of Et₄N³⁶Cl, to study chloride-chloride exchange reactions. nih.govmdpi.com This type of experiment can provide insights into the reversibility of the initial nucleophilic attack.
For this compound, a hypothetical experiment could involve its reaction with an ¹⁸O-labeled alcohol. The resulting sulfonate ester could then be analyzed by mass spectrometry to determine if the ¹⁸O has been incorporated into the sulfonyl group or remains with the alkyl portion of the ester. This would help to distinguish between different mechanistic pathways of esterification.
Table 3: Illustrative Isotope Labeling Experiments and Potential Outcomes
| Isotopic Label | Experiment | Potential Insight |
| Deuterium (D) | Reaction with a deuterated amine (R-ND₂) | A significant kH/kD > 1 would suggest proton transfer is part of the rate-determining step. |
| Chlorine-36 (³⁶Cl) | Exchange reaction with a labeled chloride salt | The rate of ³⁶Cl incorporation would provide information on the S-Cl bond lability and potential for reversible nucleophilic attack. |
| Oxygen-18 (¹⁸O) | Reaction with an ¹⁸O-labeled alcohol (R-¹⁸OH) | The location of the ¹⁸O in the product would elucidate the bond-breaking pattern (S-Cl vs. C-O). |
These types of studies, while not specifically reported for this compound, represent the established methodologies that would be employed to gain a deep understanding of its reactivity and reaction mechanisms.
Applications of 3 Acetyl 4 Methoxybenzenesulfonyl Chloride As a Synthetic Building Block
Construction of Diverse Organic Architectures
The strategic placement of three distinct functional groups on the benzene (B151609) ring of 3-acetyl-4-methoxybenzenesulfonyl chloride makes it a valuable intermediate for the synthesis of a wide array of organic molecules. Its utility spans the creation of intricate aromatic and heteroaromatic systems and the targeted introduction of sulfonyl groups.
Synthesis of Complex Aromatic and Heteroaromatic Systems
While direct, published examples detailing the use of this compound in the synthesis of complex aromatic and heteroaromatic systems are not extensively documented in readily available scientific literature, the inherent reactivity of its functional groups suggests a strong potential for such applications. The sulfonyl chloride group is a well-established precursor for a variety of transformations. For instance, in analogous systems, sulfonyl chlorides are known to participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, to form new carbon-carbon bonds. This would allow for the coupling of the 3-acetyl-4-methoxyphenyl moiety with other aromatic or heteroaromatic partners.
Furthermore, the acetyl group can serve as a handle for further synthetic manipulations. It can undergo reactions such as aldol (B89426) condensations, Knoevenagel condensations, or be converted into other functional groups like amines or halides, which can then be used to build more complex structures. For example, the acetyl group could be a starting point for the construction of a fused heterocyclic ring, such as a pyrazole (B372694) or an isoxazole, onto the existing benzene ring. The synthesis of various heteroaromatic compounds, including pyrans, pyridones, and thiazoles, often relies on building blocks with reactive carbonyl functionalities. nih.gov
Introduction of Sulfonyl Moieties into Structurally Diverse Molecules
The primary and most direct application of this compound is the introduction of the 3-acetyl-4-methoxyphenylsulfonyl group into a wide range of molecules. The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively.
This reactivity is fundamental in medicinal chemistry and materials science. Sulfonamides, for example, are a well-known class of compounds with a broad spectrum of biological activities. The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted sulfonamide. The presence of the acetyl and methoxy (B1213986) groups on the aromatic ring can influence the physicochemical properties, such as solubility and electronic character, of the resulting molecule.
The following table illustrates the general reaction for the introduction of the sulfonyl moiety:
| Nucleophile (Nu-H) | Product | Bond Formed |
| Amine (R-NH2) | Sulfonamide | S-N |
| Alcohol (R-OH) | Sulfonate Ester | S-O |
| Thiol (R-SH) | Thioester | S-S |
Precursor for Advanced Materials and Polymeric Systems
The unique combination of functional groups in this compound also positions it as a valuable precursor for the development of advanced materials, including functionalized polymers and specialized surfactants.
Functionalization of Polymer Chains with Sulfonyl Groups
The introduction of sulfonyl groups into polymer chains can significantly alter their properties, imparting characteristics such as improved thermal stability, altered solubility, and increased ion-exchange capacity. While specific examples of using this compound for polymer functionalization are not prevalent in the literature, the principle of such modifications is well-established. ugent.be
One potential route for functionalization involves the reaction of the sulfonyl chloride with polymers containing nucleophilic side chains, such as hydroxyl or amine groups. For instance, a polymer like polyvinyl alcohol or polyethyleneimine could be readily functionalized by reacting it with this compound. This process, known as post-polymerization modification, allows for the precise control of the degree of functionalization. ugent.be The acetyl group on the attached moiety could then be used for further cross-linking or for the attachment of other functional molecules.
Synthesis of Specialized Surfactants and Coatings
Surfactants are molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) components. The structure of this compound provides a scaffold for the synthesis of specialized anionic surfactants. The aromatic ring with its acetyl and methoxy substituents can act as the hydrophobic tail, while the sulfonyl group can be converted into a hydrophilic head.
Role in Fragment-Based Chemical Synthesis
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in pharmaceutical research. This approach relies on screening small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.govdrugdiscoverychemistry.com These initial hits are then optimized and grown into more potent drug candidates.
The molecular structure of this compound and its derivatives makes them interesting candidates for inclusion in fragment libraries. The compound itself possesses several features desirable in a fragment: a molecular weight under 300 Da, the presence of both hydrogen bond donors and acceptors, and multiple vectors for chemical elaboration. nih.govnih.gov
The sulfonyl chloride group can be readily converted into a sulfonamide by reaction with a small library of amines, allowing for the rapid exploration of chemical space around the core fragment. The acetyl group provides another point for modification, enabling the fragment to be "grown" in different directions to improve binding affinity and selectivity for the target protein. cam.ac.ukwhiterose.ac.uk The importance of three-dimensional shape in fragments is increasingly recognized, and while this specific compound is largely planar, it can serve as a starting point for the synthesis of more complex, 3D structures. nih.gov
Chemical Modifications, Derivatives, and Analogues of 3 Acetyl 4 Methoxybenzenesulfonyl Chloride
Synthesis and Characterization of Substituted Benzenesulfonamide (B165840) Derivatives
The reaction of 3-acetyl-4-methoxybenzenesulfonyl chloride with primary and secondary amines is a cornerstone of its chemical modification, leading to the formation of a wide range of N-substituted sulfonamides. researchgate.netlibretexts.org This reaction, a nucleophilic acyl substitution, typically proceeds readily at room temperature, often in the presence of a base such as pyridine (B92270) or sodium carbonate to neutralize the hydrochloric acid byproduct. researchgate.netlibretexts.org
The properties of the resulting sulfonamide can be systematically tuned by varying the amine component. A library of derivatives can be generated by reacting this compound with a diverse set of amines, including aliphatic, aromatic, and heterocyclic amines. The general reaction is depicted below:
Scheme 1: General synthesis of N-substituted 3-acetyl-4-methoxybenzenesulfonamides.
While specific data for a library of 3-acetyl-4-methoxybenzenesulfonamide derivatives is not extensively available in the public domain, the principles of their synthesis are well-established. The table below illustrates the potential diversity of sulfonamides that can be synthesized.
| Amine Type | Example Amine | Potential Product Name |
| Aliphatic (Primary) | Ethylamine | N-Ethyl-3-acetyl-4-methoxybenzenesulfonamide |
| Aliphatic (Secondary) | Diethylamine | N,N-Diethyl-3-acetyl-4-methoxybenzenesulfonamide |
| Aromatic | Aniline | N-(4-Acetylphenyl)-3-acetyl-4-methoxybenzenesulfonamide |
| Heterocyclic | Piperidine | 1-[(3-Acetyl-4-methoxyphenyl)sulfonyl]piperidine |
The characterization of these derivatives would rely on standard spectroscopic techniques. For instance, in the 1H NMR spectrum, the disappearance of the sulfonyl chloride proton and the appearance of a new N-H proton (for primary amine reactions) or new signals corresponding to the alkyl/aryl groups of the amine would confirm the formation of the sulfonamide. researchgate.net Infrared (IR) spectroscopy would show characteristic S=O stretching vibrations of the sulfonyl group and N-H stretching for secondary sulfonamides.
Further functionalization of the 3-acetyl-4-methoxybenzenesulfonamide scaffold can be achieved by utilizing the reactivity of the acetyl group or by introducing substituents onto the aromatic rings. For example, the acetyl group can serve as a handle for the synthesis of more complex structures. A study on the related N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide demonstrated that the acetyl group could be used to introduce a styryl group via a Heck reaction, leading to compounds with potential biological activities. mdpi.com This suggests that the acetyl group on the 3-acetyl-4-methoxybenzenesulfonyl moiety could be similarly modified.
Another approach involves the bromination of the acetyl group to form an α-bromoacetyl derivative. This reactive intermediate can then be used to construct heterocyclic rings. For instance, the reaction of 4-(α-bromoacetyl)-4'-toluene sulfonanilide with various reagents has been shown to yield oxazoles and thiazoles. researchgate.net
| Modification Site | Reaction Type | Potential Functional Group |
| Acetyl Group | Aldol (B89426) Condensation | α,β-Unsaturated ketone |
| Acetyl Group | Bromination | α-Bromoacetyl |
| Aromatic Ring | Nitration | Nitro group |
| Aromatic Ring | Halogenation | Bromo or Chloro group |
Exploration of Sulfonyl Fluoride (B91410) and Other Halide Analogues
The substitution of the chloride in this compound with other halogens, particularly fluorine, can significantly alter the reactivity and properties of the molecule. Sulfonyl fluorides are generally more stable to hydrolysis than sulfonyl chlorides and exhibit unique reactivity profiles.
The synthesis of 3-acetyl-4-methoxybenzenesulfonyl fluoride from the corresponding sulfonyl chloride can be achieved through nucleophilic substitution using a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) in an aprotic solvent like acetonitrile (B52724). google.com General methods for converting aryl sulfonyl chlorides to aryl sulfonyl fluorides have been developed, including the use of sulfuryl fluoride (SO2F2) with a tertiary amine base. chemicalbook.com
Scheme 2: General synthesis of 3-acetyl-4-methoxybenzenesulfonyl fluoride.
The reactivity of sulfonyl fluorides is distinct from sulfonyl chlorides. They are less susceptible to nucleophilic attack, which can be advantageous in certain synthetic applications where a more robust sulfonylating agent is required.
Generation of Novel Heterocyclic Compounds Incorporating the 3-Acetyl-4-methoxybenzenesulfonyl Moiety
The 3-acetyl-4-methoxybenzenesulfonyl scaffold can be used as a building block for the synthesis of novel heterocyclic compounds. The acetyl group, in particular, is a versatile precursor for cyclization reactions.
As mentioned previously, conversion of the acetyl group to an α-bromoacetyl group creates a reactive electrophile. This intermediate can react with various nucleophiles to form a range of five- and seven-membered heterocyclic rings. For example, reaction with thiourea (B124793) can lead to the formation of thiazole (B1198619) rings, while reaction with substituted hydrazines could potentially yield triazepine derivatives. researchgate.net
Another strategy involves the reaction of the acetyl group with reagents that can participate in cycloaddition or condensation reactions. For instance, 3-acetylcoumarin, a structurally related compound, has been used as a synthon in various heterocyclic syntheses. acgpubs.org
| Precursor | Reagent | Resulting Heterocycle |
| α-Bromoacetyl derivative | Thiourea | Thiazole |
| α-Bromoacetyl derivative | Substituted Thiosemicarbazide | Thiazoline |
| Acetyl derivative | Hydrazine derivatives | Pyrazole (B372694) |
| Acetyl derivative | Hydroxylamine | Isoxazole |
Structure-Reactivity Relationships within Derivative Libraries
The systematic modification of this compound allows for the exploration of structure-reactivity relationships (SRR). By creating a library of derivatives and evaluating their chemical or biological properties, one can deduce the influence of different structural features.
For example, in a library of N-substituted 3-acetyl-4-methoxybenzenesulfonamides, the nature of the substituent on the sulfonamide nitrogen can significantly impact properties such as acidity, lipophilicity, and biological activity. Aromatic substituents, for instance, can engage in π-stacking interactions, while aliphatic amines can modulate the compound's solubility.
In a study of related benzenesulfonamide derivatives as enzyme inhibitors, the introduction of a styryl group on the acetophenone (B1666503) ring was found to significantly enhance inhibitory activity. mdpi.com This highlights the importance of the acetyl group as a point for modification to improve biological function. Furthermore, the substitution pattern on the benzenesulfonyl ring itself can influence activity. The methoxy (B1213986) group at the 4-position of the parent compound is an electron-donating group, which can affect the electronic properties of the sulfonyl group and its interactions with biological targets.
The exploration of these relationships is crucial for the rational design of new compounds with desired chemical and physical properties.
Advanced Spectroscopic and Structural Characterization of 3 Acetyl 4 Methoxybenzenesulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
A complete structural assignment and dynamic study of 3-Acetyl-4-methoxybenzenesulfonyl chloride would typically involve a suite of advanced NMR techniques.
Advanced 1D (e.g., DEPT, NOE) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Comprehensive Structural Assignment
Without experimental data, a theoretical discussion of how these techniques would be applied is provided.
¹H NMR: Would be expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the methoxy (B1213986) protons. The coupling patterns of the aromatic protons would be crucial in confirming the 1,2,4-substitution pattern.
¹³C NMR: Would identify all unique carbon atoms, including the carbonyl carbon of the acetyl group, the carbons of the benzene (B151609) ring, and the methyl carbons of the acetyl and methoxy groups.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.
COSY (Correlation Spectroscopy): This 2D technique would reveal proton-proton couplings, definitively linking adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom, providing unambiguous C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away. This would be critical for assigning quaternary carbons and for confirming the connectivity between the acetyl group, methoxy group, and the sulfonyl chloride group to the benzene ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments would identify protons that are close in space, which would help to confirm the spatial arrangement of the substituents on the benzene ring.
A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes. Actual experimental values are required for a definitive analysis.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH | ||
| Aromatic CH | ||
| Aromatic CH | ||
| Acetyl CH₃ | ||
| Methoxy OCH₃ | ||
| Carbonyl C=O | ||
| Aromatic C-S | ||
| Aromatic C-O |
In-Situ NMR for Real-Time Reaction Monitoring and Kinetic Analysis
In-situ NMR spectroscopy could be employed to monitor the synthesis of this compound or its subsequent reactions in real-time. This would involve setting up the reaction directly within an NMR tube and acquiring spectra at regular intervals. Such an analysis would provide valuable kinetic data and insights into reaction mechanisms, intermediates, and byproduct formation.
Diffusion Ordered Spectroscopy (DOSY)
DOSY is a valuable NMR technique for analyzing mixtures. If a sample of this compound contained impurities, DOSY could be used to separate the signals of the different components based on their diffusion rates, which are related to their size and shape. This would allow for the identification of impurities without the need for physical separation.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the acetyl group, the S=O stretches of the sulfonyl chloride, the C-O stretch of the methoxy group, and various vibrations of the substituted benzene ring.
Raman Spectroscopy: Raman spectroscopy would also reveal these functional groups and would be particularly useful for observing the symmetric vibrations and the S-Cl bond, which can sometimes be weak in the IR spectrum.
Conformational analysis could be performed by comparing experimental spectra with theoretical spectra calculated for different possible conformations of the molecule.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C=O stretch (acetyl) | FT-IR, Raman | |
| Asymmetric SO₂ stretch | FT-IR, Raman | |
| Symmetric SO₂ stretch | FT-IR, Raman | |
| C-O-C stretch (methoxy) | FT-IR, Raman | |
| Aromatic C-H stretch | FT-IR, Raman | |
| Aromatic C=C stretch | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
HRMS is an essential tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, which would confirm its molecular formula (C₉H₉ClO₄S). Furthermore, by analyzing the fragmentation pattern in the mass spectrum (e.g., using MS/MS techniques), the structure of the molecule can be further confirmed. Key fragmentation pathways would likely involve the loss of the chlorine atom, the sulfonyl group, the acetyl group, and the methoxy group.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Analysis of Molecular Conformation, Bond Lengths, and Dihedral Angles
The precise three-dimensional structure of sulfonamide derivatives, such as those derived from 4-methoxybenzenesulfonyl chloride, can be determined with high accuracy using single-crystal X-ray diffraction. A representative example is N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, a compound formed from the condensation of 4-methoxybenzenesulfonyl chloride and 4-aminoacetophenone. nih.govresearchgate.net
In the solid state, this derivative adopts an approximate V-shaped conformation. nih.govresearchgate.net A key feature of its structure is the dihedral angle between the two benzene rings, which has been measured at 86.56 (9)°. nih.govresearchgate.net This near-perpendicular orientation is a significant conformational feature.
The substituents on the aromatic rings exhibit a degree of planarity with their respective rings. The carbon atom of the methoxy group is nearly coplanar with the benzene ring to which it is attached, showing a deviation of just 0.177 (3) Å. nih.govresearchgate.net Similarly, the methyl carbon of the acetyl group is almost in the same plane as its connected ring, with a deviation of 0.065 (2) Å. nih.govresearchgate.net The bond lengths and angles within the molecule are consistent with those observed in other structurally related N-(4-methoxyphenyl)-sulfonamides. mdpi.com
Detailed crystallographic data for the related derivative, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, are presented below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₅NO₄S nih.gov |
| Formula Weight | 305.35 nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2/c researchgate.net |
| a (Å) | 12.8220 (3) nih.gov |
| b (Å) | 8.2709 (2) nih.gov |
| c (Å) | 14.6165 (4) nih.gov |
| β (°) | 112.841 (1) nih.gov |
| Volume (ų) | 1428.52 (6) nih.gov |
| Z | 4 nih.gov |
| Temperature (K) | 298 nih.gov |
| Radiation | Mo Kα (λ = 0.71073 Å) researchgate.net |
| R-factor | 0.047 researchgate.net |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) and Crystal Packing
The crystal packing of sulfonamide derivatives is governed by a network of non-covalent interactions. In the crystal structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular C—H⋯O interaction results in the formation of an S(6) ring motif. nih.govresearchgate.net
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Optical Properties
The electronic and optical properties of this compound can be understood by examining its chromophoric groups and their electronic transitions using UV-Visible absorption and fluorescence spectroscopy. The molecule contains two primary chromophores: the substituted benzene ring and the acetyl group.
The UV-Vis spectrum of a compound like this is expected to show distinct absorption bands corresponding to different electronic transitions. The acetyl group's carbonyl (C=O) function typically exhibits a weak absorption band in the 270–300 nm region, which is attributed to the n→π* (non-bonding to anti-bonding pi orbital) transition. masterorganicchemistry.com This transition involves the excitation of an electron from one of the non-bonding lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com A much stronger absorption, corresponding to the π→π* transition of the carbonyl group, generally appears at a shorter wavelength, around 190-195 nm. masterorganicchemistry.com
The aromatic ring system also gives rise to strong π→π* transitions. The presence of substituents—the electron-donating methoxy group (-OCH₃) and the electron-withdrawing acetyl (-COCH₃) and sulfonyl chloride (-SO₂Cl) groups—influences the position and intensity of these absorption bands. Conjugation between the carbonyl group and the benzene ring can lead to a bathochromic (red) shift of the λmax to longer wavelengths. masterorganicchemistry.com
The fluorescence properties of such molecules are highly dependent on their structure. For related aromatic compounds, fluorescence often arises from an intramolecular charge-transfer (ICT) state. pharm.or.jp The presence of both electron-donating (methoxy) and electron-withdrawing (acetyl, sulfonyl chloride) groups on the same aromatic ring can facilitate the formation of an ICT state upon photoexcitation, which can lead to fluorescence emission. The efficiency and wavelength of this fluorescence would be sensitive to factors like solvent polarity and the specific electronic character of the substituents. pharm.or.jpresearchgate.net
Computational Chemistry Investigations of 3 Acetyl 4 Methoxybenzenesulfonyl Chloride
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules. DFT is a widely used method due to its favorable balance of accuracy and computational cost, making it suitable for a broad range of chemical problems. nih.gov
A foundational step in any computational study is the optimization of the molecule's geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 3-Acetyl-4-methoxybenzenesulfonyl chloride, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles of its ground state.
The electronic structure, which describes the distribution and energies of electrons within the molecule, is calculated simultaneously. This provides a wealth of information, including the total energy, dipole moment, and the energies of the molecular orbitals.
Hypothetical Optimized Geometric Parameters:
The following table is an illustrative example of the kind of data that would be produced from a geometry optimization calculation, using a DFT method like B3LYP with a 6-31G(d) basis set. The values are plausible estimates for a molecule with these functional groups.
| Parameter | Atom Pair/Group | Hypothetical Value |
| Bond Lengths (Å) | ||
| C-S | 1.78 | |
| S-Cl | 2.08 | |
| S=O | 1.44 | |
| C=O (acetyl) | 1.22 | |
| C-C (aromatic) | 1.40 | |
| C-O (methoxy) | 1.37 | |
| **Bond Angles (°) ** | ||
| O=S=O | 120.5 | |
| Cl-S-C | 105.2 | |
| C-C=O (acetyl) | 120.1 | |
| C-O-C (methoxy) | 118.5 | |
| Dihedral Angles (°) | ||
| C-C-S-Cl | 85.0 | |
| C-C-C=O | 180.0 (for planarity) |
Note: This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this specific molecule.
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which can be converted into chemical shifts (δ). ucm.esplos.org These predictions are highly useful for assigning signals in experimental ¹H and ¹³C NMR spectra.
Vibrational Frequencies: Calculations of vibrational frequencies correspond to the infrared (IR) and Raman active modes of the molecule. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and their intensities can be compared with an experimental IR spectrum to identify characteristic vibrations, such as the S=O stretch, C=O stretch, and C-O stretch.
Hypothetical Predicted Spectroscopic Data:
| Parameter | Functional Group | Hypothetical Calculated Value |
| ¹³C NMR (ppm) | ||
| C=O (acetyl) | 195.2 | |
| C-S (aromatic) | 132.8 | |
| C-OCH₃ (aromatic) | 160.1 | |
| O-CH₃ | 56.3 | |
| IR Frequencies (cm⁻¹) | ||
| C=O Stretch (acetyl) | 1690 | |
| S=O Asymmetric Stretch | 1380 | |
| S=O Symmetric Stretch | 1175 | |
| C-O-C Asymmetric Stretch | 1250 |
Note: This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this specific molecule.
Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, assigns partial atomic charges to each atom. This reveals the electrophilic and nucleophilic sites within the molecule. For this compound, one would expect a significant positive charge on the sulfur atom and the carbonyl carbon, making them susceptible to nucleophilic attack. The oxygen atoms and the chlorine atom would carry negative charges.
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov It allows for the mapping of reaction pathways, the identification of intermediates, and the calculation of transition state structures and their associated energy barriers.
By modeling the reaction of this compound with a nucleophile (e.g., an amine or an alcohol), computational chemists can elucidate the step-by-step mechanism. This involves locating the transition state structure for each step of the reaction. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Such calculations could, for example, be used to model the formation of a sulfonamide or a sulfonate ester.
This molecule has multiple potentially reactive sites. For instance, a nucleophile could attack the sulfonyl sulfur or the acetyl carbon. By calculating the activation energies for attack at each site, it is possible to predict the regioselectivity of the reaction. The site with the lower energy barrier will be the favored position of attack.
While this specific molecule is achiral, computational modeling is instrumental in predicting stereoselectivity in reactions that could generate chiral centers. By calculating the energy barriers for pathways leading to different stereoisomers, one can predict which isomer will be the major product.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.orgresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations, dynamics, and thermodynamic properties. wikipedia.org This technique has become an indispensable tool in drug discovery and materials science. wikipedia.orgresearchgate.net
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers that separate them. For flexible molecules like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial.
Studies on substituted benzenes show that the interplay of steric hindrance and electronic effects governs the preferred orientation of substituents. For example, in acetophenone (B1666503), the acetyl group is generally planar with the benzene (B151609) ring to maximize conjugation, but this can be altered by bulky ortho-substituents. rsc.org Similarly, the methoxy (B1213986) group in anisole (B1667542) prefers a planar conformation, though the rotational barrier is relatively low. rsc.org For benzenesulfonyl chloride, the sulfonyl chloride group has been found to be perpendicular to the benzene plane. mdpi.com
In a molecular dynamics simulation of this compound in a solvent, one would expect to observe dynamic rotations around these key bonds. The simulation would sample a range of dihedral angles, and the resulting trajectory could be analyzed to determine the most populated (i.e., most stable) conformational states.
Illustrative Data Table: Predicted Major Conformers of this compound
Disclaimer: The following table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound. It demonstrates how data from a conformational analysis might be presented.
| Conformer | Dihedral Angle (C-C-S-Cl) (°) | Dihedral Angle (C-C-C=O) (°) | Dihedral Angle (C-C-O-CH3) (°) | Relative Population (%) |
| A | ~90 | ~10 | ~5 | 60 |
| B | ~-90 | ~170 | ~175 | 30 |
| C | ~90 | ~170 | ~5 | 10 |
The solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. nih.gov Molecular dynamics simulations are particularly well-suited for studying these solvent effects at a microscopic level. By explicitly including solvent molecules in the simulation box, one can observe specific solute-solvent interactions, such as hydrogen bonding, and their impact on the solute's conformation and dynamics. researchgate.net
For this compound, the polarity of the solvent would be expected to affect the rotational barriers of the substituent groups. nih.gov In polar solvents, conformations with larger dipole moments may be stabilized. For instance, the alignment of the acetyl and sulfonyl chloride groups could be influenced by the dielectric constant of the medium.
MD simulations can also provide insights into the solvation shell around the molecule. In aqueous solution, water molecules would likely form hydrogen bonds with the oxygen atoms of the acetyl and methoxy groups, as well as the sulfonyl group. In aprotic solvents, weaker dipole-dipole interactions would dominate. These solvation patterns can affect the accessibility of the reactive sulfonyl chloride group to nucleophiles, thereby influencing reaction rates.
Illustrative Data Table: Solvent Effects on Rotational Barriers of this compound
Disclaimer: The data in this table is hypothetical and for illustrative purposes. It shows how solvent effects on rotational energy barriers, as could be calculated from MD simulations, would be presented.
| Solvent | Dielectric Constant | Rotational Barrier (C-S bond) (kcal/mol) | Rotational Barrier (C-C(acetyl) bond) (kcal/mol) |
| Hexane (B92381) | 1.9 | 4.5 | 6.0 |
| Dichloromethane | 9.1 | 4.2 | 5.7 |
| Acetone | 21 | 3.9 | 5.4 |
| Water | 80 | 3.5 | 5.0 |
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Prediction
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structures. wikipedia.org These models are a specific application of the broader QSAR field, which correlates structure with any type of activity or property. mdpi.com QSRR models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined reactivity parameter for a series of related compounds.
A QSRR model for predicting the reactivity of this compound, for example, its rate of hydrolysis or reaction with a specific nucleophile, would typically be developed as follows:
Data Set Compilation : A series of substituted benzenesulfonyl chlorides with known reaction rates would be assembled.
Descriptor Calculation : For each molecule in the series, a variety of molecular descriptors would be calculated. These can include electronic descriptors (e.g., Hammett constants, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.
Model Development : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the observed reactivity.
Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com
While no specific QSRR model for this compound is available, studies on other classes of compounds have successfully used this approach to predict reaction rates. rsc.org For a series of benzenesulfonyl chlorides, a QSRR model could reveal that the reactivity is primarily influenced by the electronic properties of the substituents on the benzene ring and the steric hindrance around the sulfonyl chloride group.
Illustrative Data Table: Descriptors for a Hypothetical QSRR Model of Substituted Benzenesulfonyl Chlorides
Disclaimer: This table presents a hypothetical selection of descriptors that could be used in a QSRR study. The values are not real.
| Compound | Hammett Constant (σ) | Molecular Volume (ų) | Calculated Dipole Moment (Debye) | Predicted log(k_rel) |
| Benzenesulfonyl chloride | 0.00 | 130.5 | 4.8 | 0.00 |
| 4-Methylbenzenesulfonyl chloride | -0.17 | 145.2 | 5.2 | -0.25 |
| 4-Nitrobenzenesulfonyl chloride | 0.78 | 142.1 | 1.5 | 1.10 |
| This compound | N/A | 175.8 | 3.5 | Predicted Value |
Future Research Trajectories in 3 Acetyl 4 Methoxybenzenesulfonyl Chloride Chemistry
Development of Novel and Highly Efficient Catalytic Systems for Its Synthesis
The traditional synthesis of aryl sulfonyl chlorides often involves stoichiometric amounts of chlorinating agents, such as chlorosulfonic acid or thionyl chloride, which can lead to the formation of significant waste streams. Future research is increasingly focused on the development of catalytic systems that offer a greener and more efficient alternative for the synthesis of 3-Acetyl-4-methoxybenzenesulfonyl chloride.
One promising avenue is the use of transition-metal catalysts to facilitate the direct sulfonylchlorination of 2-acetyl-1-methoxybenzene. This approach could potentially proceed via C-H activation, a highly atom-economical route. Researchers are likely to explore catalysts based on metals like palladium, rhodium, or ruthenium, which have shown efficacy in other direct functionalization reactions. The development of ligands that can tune the reactivity and selectivity of the metal center will be crucial to achieving high yields and regioselectivity, favoring the desired substitution pattern.
Another area of intense research is the development of solid-supported catalysts. These heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, enabling their reuse and simplifying product purification. Future work may involve immobilizing catalytically active species on supports such as silica, alumina, or polymers. The design of these catalysts will need to ensure high activity, stability under reaction conditions, and resistance to leaching of the active metal.
| Catalyst Type | Potential Advantages | Research Focus |
| Transition-Metal Catalysts | High atom economy, direct C-H functionalization | Ligand design for improved selectivity and reactivity |
| Solid-Supported Catalysts | Easy separation and reuse, simplified purification | Development of stable and highly active heterogeneous systems |
| Organocatalysts | Metal-free, potentially lower toxicity | Design of efficient and selective organocatalytic systems for sulfonylchlorination |
Discovery of Unprecedented Reactivity Modes and Chemical Transformations
The sulfonyl chloride functional group is a well-established reactive handle, primarily utilized for the formation of sulfonamides and sulfonate esters. However, the future of this compound chemistry lies in uncovering and exploiting new modes of reactivity.
One area of exploration is the use of photoredox catalysis to generate sulfonyl radicals from this compound. These highly reactive intermediates could participate in a variety of novel transformations, such as the sulfonylation of unactivated C-H bonds, addition reactions to alkenes and alkynes, and cross-coupling reactions. The presence of the acetyl and methoxy (B1213986) groups on the aromatic ring could influence the electronic properties of the sulfonyl radical, potentially leading to unique reactivity patterns compared to simpler benzenesulfonyl chlorides.
Furthermore, the development of new transition-metal-catalyzed cross-coupling reactions involving the sulfonyl chloride group is a burgeoning field. While the Suzuki-Miyaura coupling of aryl sulfonyl chlorides has been demonstrated, future research will likely expand the scope to other coupling partners, enabling the formation of C-C, C-N, C-O, and C-S bonds directly from the sulfonyl chloride moiety. This would provide a powerful tool for the late-stage functionalization of complex molecules containing the 3-acetyl-4-methoxybenzenesulfonyl motif.
Rational Design of Derivatives for Specific Chemical Applications
The structural features of this compound, including the reactive sulfonyl chloride, the electron-withdrawing acetyl group, and the electron-donating methoxy group, make it an attractive scaffold for the rational design of derivatives with tailored properties.
In medicinal chemistry, this compound can serve as a starting point for the synthesis of new therapeutic agents. The sulfonamide group, readily formed from the sulfonyl chloride, is a privileged scaffold in drug discovery. By reacting this compound with a diverse range of amines, libraries of novel sulfonamides can be generated and screened for biological activity against various targets. The acetyl and methoxy substituents can be further modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, structure-activity relationship (SAR) studies could guide the design of more effective enzyme inhibitors or receptor modulators. magtech.com.cn
In materials science, derivatives of this compound could be designed for applications in polymers and functional materials. For example, the incorporation of this unit into polymer backbones could impart specific properties such as thermal stability, flame retardancy, or altered solubility. The acetyl group could also serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups.
| Application Area | Design Strategy | Potential Outcome |
| Medicinal Chemistry | Synthesis of sulfonamide libraries, SAR studies | Discovery of new therapeutic agents with improved properties |
| Materials Science | Incorporation into polymer backbones, post-polymerization modification | Development of functional materials with tailored properties |
| Agrochemicals | Synthesis of derivatives with potential herbicidal or pesticidal activity | Identification of new crop protection agents |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. The integration of this compound chemistry with flow platforms represents a significant future research trajectory.
The synthesis of this compound itself can be adapted to a flow process. researchgate.net This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. tcichemicals.comthieme-connect.de The use of hazardous reagents like chlorosulfonic acid can be managed more safely in a closed-loop flow system. chemrxiv.org
Furthermore, the derivatization of this compound can be performed in a continuous fashion. For example, a flow reactor could be set up to sequentially react the sulfonyl chloride with a library of amines to rapidly generate a large number of sulfonamide derivatives for high-throughput screening. This automated approach would significantly accelerate the drug discovery process.
Advanced Spectroscopic Characterization Techniques for In-Operando Studies
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the application of advanced in-operando spectroscopic techniques is crucial. These methods allow for the real-time monitoring of reactions as they occur, providing valuable insights that are often missed with traditional offline analysis.
Future research will likely employ techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to study reactions involving this compound. These techniques can provide information on the formation and consumption of reactants, intermediates, and products in real-time. This data is invaluable for optimizing reaction conditions and for elucidating complex reaction pathways. The ability to probe catalytic systems under realistic environments will be paramount in modern catalyst design. nih.govenamine.net
For instance, in-operando FTIR could be used to monitor the progress of the sulfonylchlorination reaction, providing information on the rate of conversion and the formation of any byproducts. Similarly, in-operando NMR could be used to study the kinetics of the reaction of this compound with a nucleophile, providing detailed information about the reaction mechanism.
| Technique | Information Gained | Impact on Research |
| In-situ FTIR | Real-time monitoring of functional group changes | Optimization of reaction conditions, byproduct identification |
| In-situ Raman | Structural information on molecules in solution or on a surface | Understanding catalyst-substrate interactions |
| In-situ NMR | Detailed structural and kinetic information | Elucidation of complex reaction mechanisms |
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
